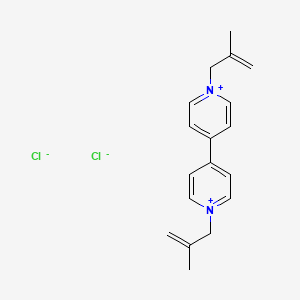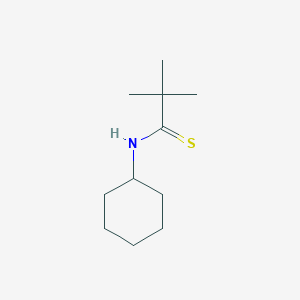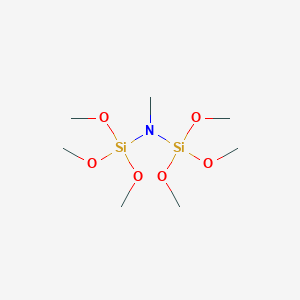
1,1'-Bis(2-methylprop-2-en-1-yl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two bipyridinium units linked by 2-methylprop-2-en-1-yl groups, and it exists as a dichloride salt. The compound’s structure imparts it with interesting chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methylprop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
化学反应分析
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted bipyridinium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It is employed in the study of biological systems, particularly in the investigation of redox processes and electron transfer mechanisms.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions and electron transfer processes. The bipyridinium units in the compound can undergo reversible oxidation and reduction, making it an effective mediator in electron transfer reactions. The molecular targets and pathways involved in its action depend on the specific application and context in which the compound is used .
相似化合物的比较
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride can be compared with other similar compounds, such as:
1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridine: This compound lacks the dichloride salt form and has different solubility and reactivity properties.
4,4’-Bipyridine: A simpler bipyridinium compound that serves as a precursor in the synthesis of more complex derivatives.
2,2’-Bipyridine: Another bipyridinium compound with different electronic and steric properties.
The uniqueness of 1,1’-Bis(2-methylprop-2-en-1-yl)-4,4’-bipyridin-1-ium dichloride lies in its specific structure, which imparts it with distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
63961-91-1 |
|---|---|
分子式 |
C18H22Cl2N2 |
分子量 |
337.3 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)-4-[1-(2-methylprop-2-enyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C18H22N2.2ClH/c1-15(2)13-19-9-5-17(6-10-19)18-7-11-20(12-8-18)14-16(3)4;;/h5-12H,1,3,13-14H2,2,4H3;2*1H/q+2;;/p-2 |
InChI 键 |
MYHOXGVHWUXRKY-UHFFFAOYSA-L |
规范 SMILES |
CC(=C)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)

![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)





